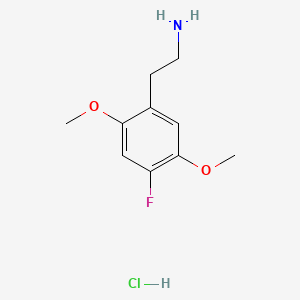

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is known for its psychoactive properties and is structurally related to other phenethylamines. The compound has a molecular formula of C10H15ClFNO2 and is often studied for its potential effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-4-fluorophenethylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

Fluorination: The aromatic ring is fluorinated at the 4-position using a fluorinating agent such as Selectfluor.

Formation of Phenethylamine: The fluorinated intermediate undergoes a reductive amination with ethylamine to form the phenethylamine backbone.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenethylamines with different functional groups.

Scientific Research Applications

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.

Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-hydroxytryptamine 2A receptor. It acts as a partial agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction leads to altered perception, mood, and cognition, which are characteristic effects of psychoactive phenethylamines.

Comparison with Similar Compounds

- 2,5-Dimethoxy-4-methylphenethylamine

- 2,5-Dimethoxy-4-bromophenethylamine

- 2,5-Dimethoxy-4-ethylamphetamine

Comparison: 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is unique due to the presence of the fluorine atom at the 4-position, which influences its pharmacological profile and potency. Compared to its analogs, it may exhibit different binding affinities and efficacy at serotonin receptors, leading to distinct psychoactive effects.

Biological Activity

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride (commonly referred to as DOF) is a compound of significant interest in the field of psychopharmacology due to its structural similarities to other phenethylamines, particularly in relation to their biological activities. This article explores the biological activity of DOF, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

DOF is chemically classified as a substituted phenethylamine, with the molecular formula C10H14FNO2. Its structure includes two methoxy groups and a fluorine atom at specific positions on the phenethylamine backbone, which influences its interaction with various neurotransmitter receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H14FNO2 |

| Molecular Weight | 201.23 g/mol |

| IUPAC Name | This compound |

Receptor Interactions

Research indicates that DOF primarily acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial for mediating many of the psychoactive effects associated with hallucinogenic compounds.

- 5-HT2A Receptor : Studies suggest that DOF exhibits lower potency compared to more potent analogs like DOI (2,5-dimethoxy-4-iodoamphetamine). The estimated activity of DOF is approximately four to six times less than that of DOI and DOB (2,5-dimethoxy-4-bromoamphetamine) in human subjects .

- Dopaminergic Activity : Preliminary findings suggest that DOF may also interact with dopamine receptors, although its effects are less pronounced than those observed with classic stimulants .

Pharmacological Effects

In human trials, DOF has demonstrated stimulating effects without significant hallucinogenic properties. For instance:

- Dosage and Effects : In one study involving doses of 6 mg spaced one hour apart, participants reported mild stimulating effects but no psychedelic experiences .

- Animal Studies : Animal models have shown that DOF can induce behaviors such as head-twitch responses (HTR), which are indicative of serotonin receptor activation. This response was observed at doses ranging from 0.1 to 3 mg/kg .

Neuroplasticity and Gene Expression

Recent investigations into the compound's effects on neuroplasticity have revealed that it may enhance the expression of genes associated with neuroplasticity in the frontal cortex. This suggests potential therapeutic implications for mood disorders and cognitive enhancement .

Study 1: Human Trials

In a controlled trial assessing the effects of DOF on human subjects:

- Participants : 20 healthy volunteers

- Methodology : Double-blind administration of DOF at varying doses.

- Findings : Participants reported increased alertness and slight euphoria at higher doses but no significant adverse effects or hallucinogenic experiences.

Study 2: Animal Behavior Analysis

A study conducted on rodents evaluated the behavioral responses to DOF:

- Doses Administered : Ranging from 0.1 mg/kg to 3 mg/kg.

- Observations : Notable increase in locomotor activity and head-twitch responses were recorded, indicating activation of serotonergic pathways.

Properties

IUPAC Name |

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECHXCVFMXOPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-59-5 |

Source

|

| Record name | 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-F HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV3AJ3L3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.